molecular formula C9H14S2 B8077601 2-Tert-butylsulfanyl-3-methylthiophene

2-Tert-butylsulfanyl-3-methylthiophene

Cat. No.: B8077601
M. Wt: 186.3 g/mol
InChI Key: FZPBLVMXLDNUTM-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Identifier (CID) 137948586 is a chemical entity with specific properties and applications. This compound is of interest in various scientific fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butylsulfanyl-3-methylthiophene involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods often involve multiple steps, including the use of specific reagents, catalysts, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods are designed to produce the compound in significant quantities while maintaining high purity and consistency. The processes may include continuous flow reactions, batch processing, and the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butylsulfanyl-3-methylthiophene can undergo various types of chemical reactions, including:

    Oxidation: The compound may react with oxidizing agents to form oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. Each reaction pathway can yield different products, which are often characterized using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Scientific Research Applications

2-Tert-butylsulfanyl-3-methylthiophene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in organic synthesis.

    Biology: The compound may be studied for its biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: this compound can be used in the development of new materials, pharmaceuticals, and chemical products.

Mechanism of Action

The mechanism by which 2-Tert-butylsulfanyl-3-methylthiophene exerts its effects involves specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. Detailed studies are required to elucidate the exact mechanism and identify the key molecular interactions.

Comparison with Similar Compounds

Similar Compounds

2-Tert-butylsulfanyl-3-methylthiophene can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or functional groups. The comparison can provide insights into the distinct properties and potential advantages of this compound.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, reactivity, and applications. By comparing it with similar compounds, researchers can better understand its potential and explore new avenues for its use in various scientific and industrial fields.

Properties

IUPAC Name

2-tert-butylsulfanyl-3-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14S2/c1-7-5-6-10-8(7)11-9(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPBLVMXLDNUTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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